N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide
Overview
Description
N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a key structural component of various important biological molecules and has been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer properties .
Mechanism of Action
Mode of Action
The exact mode of action of N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide is currently unknown . It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer effects .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways, but the exact pathways and their downstream effects for this specific compound need further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 4-chloro-6-methylpyrimidine with 2,2-dimethylpropanamide under specific conditions. One common method involves heating a solution of 4-chloro-6-methylpyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate, followed by the addition of 2,2-dimethylpropanamide. The reaction mixture is then heated under reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: A related compound with similar biological activities.
4-Chloro-6-methyl-2-pyrimidinamine: Another pyrimidine derivative with potential biological applications.
Uniqueness
N1-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring with a dimethylpropanamide moiety allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-chloro-6-methylpyrimidin-2-yl)-2,2-dimethylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-6-5-7(11)13-9(12-6)14-8(15)10(2,3)4/h5H,1-4H3,(H,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXBPDICPVIQGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C(C)(C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.